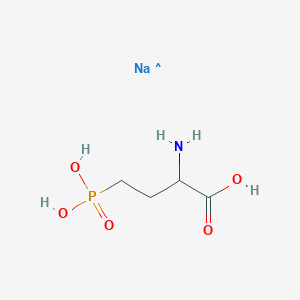![molecular formula C27H41ClN4O3 B10752281 N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 410099.1, également connu sous le nom chimique de chlorhydrate de N-méthyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tétrahydro-1-naphtalényl]-L-prolinamide, est un antagoniste à haute affinité de la protéine inhibitrice de l'apoptose liée à l'X (XIAP). Ce composé présente une cytotoxicité significative dans diverses lignées cellulaires cancéreuses et a montré une activité antitumorale dans des modèles précliniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de A 410099.1 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. Les étapes clés comprennent :
Formation de la structure de base : Cela implique le couplage de la N-méthyl-L-alanine avec la 2-cyclohexylglycine.
Introduction du groupe naphtalényl : Cette étape implique le couplage de la structure de base avec le 1,2,3,4-tétrahydro-1-naphtalényl.
Couplage final et purification : Le produit final est obtenu en couplant l'intermédiaire avec la L-prolinamide et en purifiant le composé pour atteindre une pureté ≥ 98 %.
Méthodes de production industrielle
La production industrielle de A 410099.1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté tout en minimisant les coûts de production. Les principales considérations incluent le choix des solvants, les températures réactionnelles et les méthodes de purification .
Analyse Des Réactions Chimiques
Types de réactions
A 410099.1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du composé.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
A 410099.1 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la XIAP et ses effets sur l'apoptose.
Biologie : Enquêté pour son rôle dans l'induction de l'apoptose dans diverses lignées cellulaires cancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de ses effets cytotoxiques sur les cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
A 410099.1 exerce ses effets en se liant au domaine BIR3 de la XIAP avec une forte affinité (Kd = 16 nM). Cette liaison inhibe la fonction anti-apoptotique de la XIAP, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Le composé améliore l'apoptose induite par le TRAIL dans les cellules de leucémie lymphocytaire chronique et présente une cytotoxicité dans une large gamme de lignées cellulaires cancéreuses .
Mécanisme D'action
A 410099.1 exerts its effects by binding to the BIR3 domain of XIAP with high affinity (Kd = 16 nM). This binding inhibits the anti-apoptotic function of XIAP, leading to the induction of apoptosis in cancer cells. The compound enhances TRAIL-induced apoptosis in chronic lymphocytic leukemia cells and exhibits cytotoxicity in a wide range of cancer cell lines .
Comparaison Avec Des Composés Similaires
Composés similaires
Embeline : Un autre inhibiteur de la XIAP avec une structure chimique différente.
SM-164 : Un antagoniste puissant de la XIAP avec un mécanisme d'action similaire.
GDC-0152 : Un inhibiteur de la XIAP de petite molécule avec des effets cytotoxiques comparables.
Unicité
A 410099.1 est unique en raison de sa forte affinité pour le domaine BIR3 de la XIAP et de ses puissants effets cytotoxiques dans diverses lignées cellulaires cancéreuses. Sa capacité à améliorer l'apoptose induite par le TRAIL le distingue encore plus des autres inhibiteurs de la XIAP .
Propriétés
Formule moléculaire |
C27H41ClN4O3 |
|---|---|
Poids moléculaire |
505.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clé InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC.Cl |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3CCCC4=CC=CC=C34)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



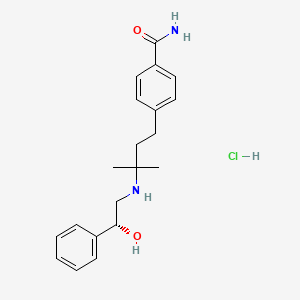
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
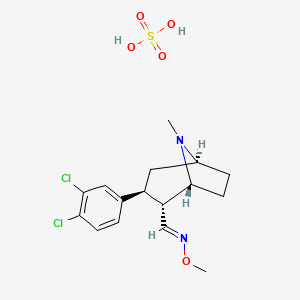
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)
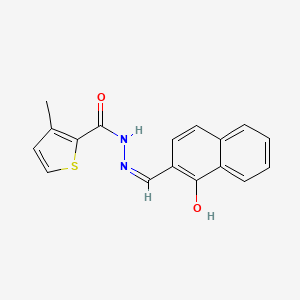
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
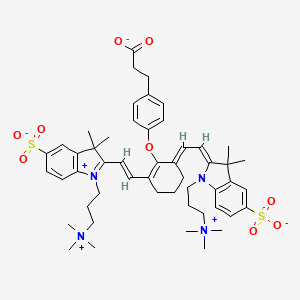
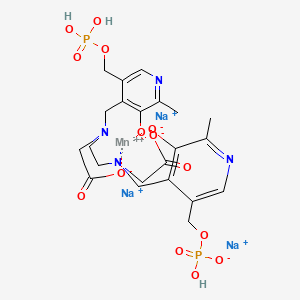

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)
